2-Aminocyclopentanesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
110578-84-2 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5-/m1/s1 |
InChI Key |
DNTFEAHNXKUSKQ-RFZPGFLSSA-N |
SMILES |
C1CC(C(C1)S(=O)(=O)O)N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)S(=O)(=O)O)N |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)O)N |
Other CAS No. |
110578-84-2 |
Synonyms |
2-aminocyclopentanesulfonic acid 2-TAPS trans-2-aminocyclopentanesulfonic acid |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminocyclopentanesulfonic Acid
Historical and Contemporary Approaches to Cyclopentanesulfonic Acid Scaffolds
The construction of the 2-aminocyclopentanesulfonic acid core has been approached through several distinct synthetic pathways. These methods often involve the initial formation of a functionalized cyclopentane (B165970) ring, followed by transformations to introduce the requisite amino and sulfonic acid moieties.
Alkene-Sulfur Monochloride Addition and Subsequent Transformations
A classical approach to the synthesis of (±)-trans-2-aminocyclopentanesulfonic acid begins with the addition of sulfur monochloride to cyclopentene (B43876). This reaction forms a 2-chlorocyclopentanethiol derivative, which serves as a key intermediate. The subsequent steps involve oxidation of the sulfur species to a sulfonyl chloride, followed by nucleophilic substitution of the chlorine atom with an amino group.
Addition Reaction: Cyclopentene reacts with sulfur monochloride (S₂Cl₂) to yield a bis(2-chlorocyclopentyl) sulfide (B99878).
Oxidative Chlorination: The sulfide intermediate is then oxidized, often using chlorine in the presence of water or other oxidizing agents, to break the sulfur-sulfur bond and form 2-chlorocyclopentanesulfonyl chloride. organic-chemistry.orgorganic-chemistry.org This step is crucial for converting the thiol-level sulfur to the sulfonic acid precursor.
Amination: The resulting 2-chlorocyclopentanesulfonyl chloride is treated with ammonia (B1221849). youtube.comdoubtnut.com The ammonia acts as a nucleophile, displacing the chloride on the cyclopentane ring to introduce the amino group. This reaction typically yields the trans isomer due to the stereochemical course of the nucleophilic substitution.
Hydrolysis: Finally, hydrolysis of the sulfonyl chloride group furnishes the desired this compound.
This method provides a straightforward, albeit not typically stereoselective, route to the trans isomer of the target compound.
Three-Component Amino-Sulfonation Reactions
More contemporary approaches to synthesizing β-amino sulfonic acids involve three-component reactions, which offer a more convergent and atom-economical pathway. nih.gov For the synthesis of this compound, a hypothetical three-component reaction would involve cyclopentene, a sulfonating agent, and a nitrogen source.
A general example of such a reaction involves an alkene, a sulfur trioxide-dimethylformamide (SO₃·DMF) complex as the sulfonating agent, and acetonitrile (B52724) as the nitrogen source. semanticscholar.org The reaction proceeds through a proposed mechanism where the alkene reacts with the sulfonating agent to form a carbocationic intermediate, which is then trapped by the nitrogen of the acetonitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate would yield the desired β-amino sulfonic acid.
| Component | Role | Example Reagent |
| Alkene | Carbon Backbone | Cyclopentene |
| Sulfonating Agent | Source of Sulfonic Acid Group | SO₃·DMF |
| Nitrogen Source | Source of Amino Group | Acetonitrile |
While specific examples detailing the application of this one-pot reaction to cyclopentene for the synthesis of this compound are not extensively documented in readily available literature, the general methodology represents a potent and modern strategy for constructing such scaffolds.
Ring-Opening Strategies of Heterocyclic Precursors (e.g., Aziridines, Episulfides)
The ring-opening of strained heterocyclic precursors, such as aziridines and episulfides, provides a versatile and often stereocontrolled route to this compound and its analogs. These strategies rely on the nucleophilic attack on a three-membered ring, which proceeds with high regioselectivity and stereospecificity.
Aziridines: The ring-opening of an aziridine (B145994) fused to a cyclopentane backbone (an azabicyclo[3.1.0]hexane system) with a sulfur-containing nucleophile can be a powerful method. The synthesis would typically involve:
Formation of the Aziridine: An appropriate cyclopentene derivative can be converted to an aziridine.
Nucleophilic Ring-Opening: The aziridine ring is then opened by a nucleophile such as sulfite (B76179) or bisulfite. This attack generally occurs at the less hindered carbon, and the stereochemistry of the product is controlled by the geometry of the aziridine and the nature of the nucleophile.
Episulfides (Thiiranes): Alternatively, the ring-opening of an episulfide (thiirane) on a cyclopentane ring with a nitrogen nucleophile can be employed. The general steps include:
Formation of the Episulfide: Cyclopentene oxide can be converted to cyclopentene sulfide (an episulfide).
Nucleophilic Ring-Opening: The episulfide is then opened by a nitrogen nucleophile, such as ammonia or an amine, to give a 2-aminocyclopentanethiol derivative.
Oxidation: The resulting thiol is subsequently oxidized to the sulfonic acid.
These ring-opening strategies are particularly valuable for accessing specific stereoisomers of this compound, as the stereochemical outcome of the reaction is often predictable.
Stereoselective Synthesis of this compound Isomers
Achieving stereocontrol in the synthesis of this compound is crucial for studying the biological activities of its individual isomers. Stereoselective methods often employ chiral auxiliaries, asymmetric catalysts, or chirally-defined starting materials. nih.govelsevierpure.comnih.gov
One potential strategy for the stereoselective synthesis of a specific isomer involves the use of a chiral amine in the initial steps of the synthesis. For instance, in a pathway analogous to the synthesis of other cyclic amino acids, a chiral phenylethylamine could be used to form a chiral enamine from a cyclopentanone (B42830) precursor. Subsequent diastereoselective reactions could then be employed to introduce the sulfur functionality, followed by removal of the chiral auxiliary.
Another powerful approach involves the enzymatic resolution of a racemic mixture of an intermediate or the final product. Ketoreductases (KREDs), for example, have been used in the highly diastereoselective reduction of related cyclic ketones, which could be a key step in a synthetic sequence leading to a specific stereoisomer of this compound. nih.gov
The development of stereoselective routes remains an active area of research, driven by the need for enantiomerically pure compounds for pharmacological evaluation.
Derivatization and Structural Modification Strategies for this compound Analogues
The structural modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Derivatization can be targeted at either the amino group or the sulfonic acid moiety. researchgate.netsciepub.com
N-Acylation: The amino group of this compound can be readily acylated to form a wide range of N-acyl derivatives. semanticscholar.orgresearchgate.netmdpi.com This is typically achieved by reacting the parent compound with an acid chloride or an acid anhydride (B1165640) under basic conditions. researchgate.netgoogle.com The resulting N-acylsulfonamides are an important class of compounds with diverse biological activities. researchgate.net
| Acylating Agent | Resulting Derivative |
| Acetic Anhydride | N-acetyl-2-aminocyclopentanesulfonic acid |
| Benzoyl Chloride | N-benzoyl-2-aminocyclopentanesulfonic acid |
Sulfonamide Formation: The sulfonic acid group can be converted to a sulfonyl chloride, which can then be reacted with various amines to form a library of sulfonamide derivatives. wikipedia.orgnih.gov This two-step process involves:
Chlorination: Treatment of the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.
Amination: Reaction of the sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
These derivatization strategies provide access to a wide array of analogues, enabling the fine-tuning of the physicochemical and biological properties of the this compound scaffold.
Conformational Analysis and Spectroscopic Characterization
Theoretical and Computational Approaches to Conformational Landscape Exploration
Computational chemistry offers powerful predictive insights into the stable conformations of molecules, their relative energies, and the geometric parameters that define them.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a detailed understanding of molecular structure and energetics from first principles. For a molecule like 2-aminocyclopentanesulfonic acid, these calculations can map out the potential energy surface, identifying various stable conformers (local minima) and the energy barriers for interconversion between them.
DFT methods, such as B3LYP or PBE0, paired with appropriate basis sets like 6-311+G(d,p), are commonly used to optimize the geometry of different stereoisomers (e.g., cis and trans) and their respective ring puckering conformations (envelope vs. twist). nih.gov These studies typically find that the preferred conformation is a result of minimizing steric hindrance and maximizing favorable intramolecular interactions, such as hydrogen bonds between the ammonium (B1175870) and sulfonate groups in the zwitterionic form. For instance, in related cyclic amino acids, calculations reveal that specific ring-puckering conformations are modulated by the orientation of substituents. nih.gov While specific DFT studies on this compound are not extensively reported, the methodology applied to similar compounds, such as pyridine-3-sulfonic acid asianpubs.org or perfluorinated sulfonic acids nih.govacs.org, demonstrates the power of DFT in predicting geometries and vibrational frequencies.
The output of such a theoretical study would typically include the relative energies of all identified stable conformers, allowing for the prediction of their population distribution at a given temperature.
Table 1: Illustrative Data from a Hypothetical DFT Study on trans-2-Aminocyclopentanesulfonic Acid This table is a conceptual representation of data that would be generated from DFT calculations.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angle (H-C1-C2-H) |
|---|---|---|---|
| 1 | Envelope (C1-pucker) | 0.00 | ~150° |
| 2 | Twist (C3/C4-pucker) | 1.25 | ~135° |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms. youtube.comnih.gov For this compound, MD simulations, often performed in a solvent like water, can explore the conformational space over time (from nanoseconds to microseconds). mdpi.com This approach is particularly valuable for understanding the flexibility of the cyclopentane (B165970) ring and the influence of the solvent on conformational preference. nih.gov
Simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles, revealing the most populated conformational states and the pathways for transitions between them. mdpi.com Although specific MD studies on this compound are scarce, research on peptides and other biomolecules shows that MD is a powerful tool for sampling conformational landscapes that are not easily accessible by static calculations alone. nih.gov The results can validate the minimum energy structures found by DFT and provide insight into the dynamic equilibrium between different conformers in solution.
A primary output of computational methods like DFT is a precise set of coordinates for each atom in a molecule's minimum energy conformation. From these coordinates, crucial geometric parameters such as interatomic distances and dihedral angles can be calculated. nih.gov
For this compound, key parameters would include:
Interatomic Distances: The distance between the nitrogen of the amino group and the sulfur of the sulfonic acid group, which would be indicative of intramolecular hydrogen bonding.
Dihedral Angles: The dihedral angles around the cyclopentane ring (e.g., C1-C2-C3-C4) define the exact nature of the ring pucker (envelope or twist). The dihedral angles involving the substituents (e.g., H-N-C2-C1) define their orientation relative to the ring.
These predicted parameters are not only fundamental for describing the molecule's 3D structure but are also essential for interpreting experimental data, particularly from NMR spectroscopy.
Spectroscopic Investigations of Conformation
Spectroscopic techniques provide experimental data that can be used to assign the structure and stereochemistry of a molecule, confirming and complementing computational predictions.
High-field NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. longdom.organalyzetest.com For this compound, both 1D (¹H, ¹³C) and 2D (e.g., COSY, NOESY) NMR experiments are invaluable.
¹H NMR: The chemical shifts and, more importantly, the scalar coupling constants (J-values) between vicinal protons on the cyclopentane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the magnitude of these J-couplings, one can determine the relative orientation of the protons (axial vs. equatorial) and thereby deduce the preferred conformation of the ring. researchgate.net For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons suggests a dihedral angle close to 180° (trans-diaxial), while smaller couplings are indicative of gauche relationships.
¹³C NMR: The chemical shifts of the carbon atoms in the ring are sensitive to their steric environment, providing further evidence for a particular conformation. nih.gov
2D NMR:
COSY (Correlation Spectroscopy) is used to establish proton-proton connectivity, helping to assign which protons are adjacent in the structure. longdom.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. wisc.edu The observation of a NOE cross-peak between two protons indicates a through-space distance of less than ~5 Å. This is critical for determining the relative stereochemistry (cis vs. trans) and for identifying specific ring conformations where, for instance, an axial proton on one side of the ring is close to another axial proton. wisc.edu
Studies on structurally similar compounds like trans-2-aminocyclopentanecarboxylic acid (ACPC) have successfully used these NMR techniques to confirm their folded helical structures in oligomers, demonstrating the utility of this approach. nih.govwisc.edu
Table 2: Typical Proton-Proton (¹H-¹H) Vicinal Coupling Constants and Their Relation to Conformation in a Cyclopentane Ring
| Proton Relationship | Approximate Dihedral Angle | Expected Coupling Constant (J) Range (Hz) |
|---|---|---|
| Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's conformation and hydrogen-bonding environment. researchgate.net
For this compound, key vibrational modes would include:
SO₃H Group: Strong absorptions corresponding to the asymmetric and symmetric stretching of the SO₂ group, typically found in the 1350-1450 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. asianpubs.orgresearchgate.net The S-O stretch is also a characteristic band. asianpubs.org
NH₂/NH₃⁺ Group: N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region. In the zwitterionic form, the N-H bending vibrations of the ammonium group are also prominent.
C-S and C-N Stretching: These vibrations appear in the fingerprint region of the spectrum.
Cyclopentane Ring: Vibrations associated with the CH₂ groups (stretching, scissoring, rocking) and the ring itself.
Differences in the hydrogen-bonding patterns between different conformers or crystalline polymorphs can lead to noticeable shifts in the N-H and S=O stretching frequencies. researchgate.net DFT calculations are often used in conjunction with experimental spectra to provide a full assignment of the observed vibrational bands. nih.govacs.org
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
|---|---|---|
| -SO₂- (in Sulfonic Acid) | Asymmetric Stretch | 1350 - 1450 |
| -SO₂- (in Sulfonic Acid) | Symmetric Stretch | 1140 - 1200 |
| S-O | Stretch | 1030 - 1060 |
| -NH₂ / -NH₃⁺ | N-H Stretch | 3200 - 3500 |
| -NH₃⁺ | N-H Bend | 1500 - 1650 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Conformational Determination
A comprehensive search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data of this compound did not yield any specific publicly available crystal structures. Therefore, a detailed analysis of its solid-state conformation based on experimental crystallographic data cannot be presented at this time.
However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about the molecule's conformation, including bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice.
Should single crystals of this compound be grown and analyzed, the resulting data would provide invaluable insights into its solid-state structure. The analysis would reveal the inherent conformational preferences of the five-membered ring and the relative orientation of the amino and sulfonic acid functional groups. It is expected that in the solid state, the compound would exist as a zwitterion, with the acidic proton of the sulfonic acid group transferred to the basic amino group. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the ammonium and sulfonate groups.
The type of information that would be obtained from a successful X-ray crystallographic analysis is summarized in the following table, which lists the typical parameters determined in such an experiment.
Illustrative Crystallographic Data Table
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| Absorption Coefficient | A measure of how much the X-ray beam is absorbed by the crystal. |
| F(000) | The total number of electrons in the unit cell, used in structure factor calculations. |
| Theta range for data collection | The range of scattering angles over which the diffraction data is collected. |
| Index ranges | The range of Miller indices (h, k, l) for the collected reflections. |
| Reflections collected | The total number of diffraction spots measured. |
| Independent reflections | The number of unique reflections after accounting for symmetry. |
| Goodness-of-fit on F² | An indicator of the quality of the crystallographic refinement. |
| Final R indices | The R-factor and weighted R-factor (wR2) are measures of the agreement between the crystallographic model and the experimental diffraction data. |
Applications in Peptidomimetic Design and Drug Discovery Research
2-Aminocyclopentanesulfonic Acid as a Structural Mimic in Peptidomimetics
The rigid, cyclic structure of this compound makes it an excellent building block for mimicking the complex three-dimensional shapes of peptides that are essential for their biological function.
Peptidomimetics that incorporate a sulfonamide bond (-SO₂-NH-) in place of a standard amide bond (-CO-NH-) are known as sulfonopeptides. This substitution is a key strategy for increasing a drug's resistance to degradation by proteases, the enzymes that break down peptides in the body. researchgate.net The synthesis of sulfonopeptides is a well-established method, typically involving the coupling of a sulfonyl chloride with an amino acid or peptide ester. nih.gov
In this context, this compound can be converted to its corresponding sulfonyl chloride derivative. This activated form can then be readily coupled with the free amino group of another amino acid or a growing peptide chain. The resulting sulfonamide linkage is significantly more stable against enzymatic hydrolysis compared to a natural peptide bond.
Table 1: Comparison of Amide and Sulfonamide Bonds in Peptidomimetics
| Feature | Amide Bond (-CO-NH-) | Sulfonamide Bond (-SO₂-NH-) |
| Geometry | Trigonal planar at the carbonyl carbon | Tetrahedral at the sulfur atom |
| Hydrogen Bonding | Carbonyl oxygen acts as an H-bond acceptor; N-H is an H-bond donor. | Both sulfonyl oxygens can act as H-bond acceptors; N-H is an H-bond donor. |
| Susceptibility to Proteolysis | High (cleaved by proteases) | Very Low (resistant to proteases) |
| Structural Mimicry | Mimics the natural peptide backbone. | Acts as a transition-state mimic for peptide bond hydrolysis. nih.gov |
| Chemical Synthesis | Standard peptide coupling reactions. | Coupling of a sulfonyl chloride with an amine. nih.gov |
The biological activity of many proteins is mediated by short, exposed loops on their surface that adopt specific secondary structures, such as β-turns. ekb.egnih.gov These turn motifs are critical for molecular recognition. However, short linear peptides often fail to adopt these stable structures in solution. ekb.eg
The incorporation of a conformationally rigid unit like this compound can force the peptide backbone to adopt a specific turn-like structure. gla.ac.uk The five-membered ring restricts the available bond angles, effectively acting as a template. Depending on the stereochemistry of the amino and sulfonic acid groups on the cyclopentane (B165970) ring (i.e., cis or trans), different types of turns can be stabilized. This approach allows for the design of peptidomimetics that accurately present their side chains for interaction with a biological target, mimicking the native peptide's binding conformation. nih.govnih.gov
A major goal in drug design is to reduce the conformational flexibility of a ligand. A rigid molecule pays a smaller entropic penalty upon binding to its target, which can lead to higher affinity and selectivity. Cyclic amino acids are widely used as building blocks to introduce local conformational constraints into peptides. researchgate.netnih.gov
Computational Drug Design Strategies Utilizing this compound Frameworks
Computational techniques are indispensable tools in modern drug discovery, enabling the rapid design and evaluation of new molecules. The well-defined and rigid structure of the this compound scaffold makes it particularly suitable for in silico modeling and design.
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is used to predict the activity of new molecules and guide their design. nih.gov
For a series of sulfonopeptides built with the this compound scaffold, a QSAR model could be developed to identify the key structural features that govern potency. Molecular descriptors representing physicochemical properties (e.g., stereochemistry, electronic properties of substituents) would be correlated with measured biological activity. The resulting model can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Table 2: Hypothetical QSAR Workflow for this compound Analogs
| Step | Description | Example |
| 1. Data Set Assembly | A series of sulfonopeptides containing the this compound core with known biological activities (e.g., IC₅₀ values) is compiled. | Analogs with different stereoisomers (cis/trans) or substituents on the cyclopentane ring. |
| 2. Descriptor Calculation | Molecular descriptors (2D and 3D) are calculated for each molecule. | Descriptors can include steric parameters, electronic properties (e.g., partial charges), and topological indices. |
| 3. Model Development | A statistical method (e.g., machine learning, partial least squares) is used to create a mathematical equation linking the descriptors to the activity. nih.gov | Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
| 4. Model Validation | The model's predictive power is tested using internal (cross-validation) and external validation sets. | Key statistical metrics include R² (goodness of fit) and Q² (predictive ability). |
| 5. Prediction | The validated model is used to predict the activity of new, unsynthesized molecules. | Designing a new analog with a combination of structural features predicted to maximize activity. |
De novo drug design involves the computational construction of novel molecular structures from scratch, tailored to fit the binding site of a biological target. nih.govneurosnap.ai This can be done by assembling small molecular fragments or by growing a molecule from a starting seed within the active site.
The rigid this compound framework is an excellent candidate for scaffold-based de novo design. mdpi.com In this approach, the scaffold is first placed into a key region of the target's binding site. Computational algorithms then explore ways to add new functional groups or small chemical fragments onto the scaffold to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. nih.govdiva-portal.org This strategy allows for the exploration of vast chemical space in a targeted manner, facilitating the discovery of entirely novel and potent inhibitors or modulators. neurosnap.ai
Molecular Docking and Binding Affinity Prediction
Molecular docking and binding affinity prediction are pivotal computational techniques in modern drug discovery. These methods are employed to forecast the binding mode and affinity of a small molecule, such as this compound, to the threedimensional structure of a receptor or enzyme. This in silico approach allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and further experimental testing, thereby accelerating the drug development pipeline. The process involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex and then estimating the strength of this interaction, often expressed as a binding free energy.
While these computational tools are widely used to explore the therapeutic potential of novel compounds, specific molecular docking studies and binding affinity predictions for this compound are not extensively detailed in the currently available scientific literature. Such studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.
Research on this compound Analogues in Biological System Modulation
Research into analogues of this compound has provided valuable insights into their ability to modulate biological systems, particularly in relation to endogenous aminosulfonic acids like taurine (B1682933).
The structural similarity of this compound to taurine, an abundant aminosulfonic acid with diverse physiological roles, has prompted investigations into its analogues as potential modulators of taurine-related pathways. Key research has focused on the cis and trans isomers of this compound, namely (±)-cis-2-aminocyclopentanesulfonic acid (CAPS) and (±)-trans-2-aminocyclopentanesulfonic acid (TAPS).
Studies have explored the effects of these cyclopentane analogues on critical cellular processes such as ATP-dependent calcium ion uptake in rat retina. Research has demonstrated that these analogues can influence calcium transport, a fundamental process in cellular signaling. The table below summarizes the inhibitory potency of these analogues on ATP-dependent calcium uptake.
| Compound | IC50 (µM) for Inhibition of ATP-Dependent Ca²⁺ Uptake |
| (±)-trans-2-Aminocyclopentanesulfonic acid (TAPS) | 39 ± 5 |
| (±)-cis-2-Aminocyclopentanesulfonic acid (CAPS) | 1780 ± 400 |
Data sourced from a study on the effects of aminocycloalkanesulfonic acid analogs of taurine.
In addition to their effects on calcium uptake, these analogues have also been shown to influence protein phosphorylation. Interestingly, while taurine typically inhibits phosphate (B84403) incorporation into rat retinal proteins, its cyclic analogues, including CAPS and TAPS, have been observed to stimulate this process. This suggests a complex interaction with cellular signaling cascades that differs from the parent compound, taurine.
The investigation of different isomers and related cyclic structures of this compound has been crucial in understanding their structure-activity relationships (SAR). SAR studies aim to correlate the chemical structure of a compound with its biological activity.
A significant finding in the study of this compound analogues is the stereochemical influence on their biological function. As highlighted in the previous section, the trans isomer (TAPS) is a significantly more potent inhibitor of ATP-dependent calcium uptake in retinal homogenates than the cis isomer (CAPS). This dramatic difference in potency, with TAPS being effective in the micromolar range while CAPS requires millimolar concentrations, underscores the importance of the spatial arrangement of the amino and sulfonic acid groups on the cyclopentane ring for this specific biological activity.
The following table details the differential effects of these analogues on key biochemical processes, providing a clear example of the structure-activity relationship.
| Compound | Effect on ATP-Dependent Ca²⁺ Uptake | Effect on Protein Phosphorylation |
| Taurine | Inhibition | Inhibition |
| (±)-trans-2-Aminocyclopentanesulfonic acid (TAPS) | Potent Inhibition (µM range) | Stimulation |
| (±)-cis-2-Aminocyclopentanesulfonic acid (CAPS) | Weak Inhibition (mM range) | Stimulation |
| (+/-)trans-2-Aminocyclohexanesulfonic acid (TAHS) | Stimulation | Stimulation |
This table summarizes findings on the structure-activity relationships of taurine and its cyclic analogues.
These findings demonstrate that modifications to the cyclic scaffold and the stereochemistry of the substituents are critical determinants of the biological activity of these taurine analogues. The contrasting effects of the cis and trans isomers on calcium transport, and the divergent effects of the cyclic analogues compared to taurine on protein phosphorylation, provide a foundation for the rational design of more potent and selective modulators of these biological pathways.
Advanced Analytical Methodologies for 2 Aminocyclopentanesulfonic Acid and Its Derivatives
Chromatographic Techniques
Chromatography is the cornerstone for separating 2-Aminocyclopentanesulfonic acid from complex matrices. The choice of technique is dictated by the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing non-volatile polar compounds. However, molecules like this compound lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. To overcome this, pre-column or post-column derivatization is a common strategy. thermofisher.com This process involves reacting the analyte with a chemical reagent to attach a chromophore or fluorophore, enhancing its detectability. thermofisher.com This modification not only improves sensitivity but can also enhance the chromatographic separation by reducing the compound's polarity. thermofisher.com
Several reagents are widely used for the derivatization of primary and secondary amines and amino acids. creative-proteomics.com The choice of reagent depends on the specific requirements of the analysis, such as desired sensitivity and the functional groups present on the analyte. A normal-phase HPLC method has been successfully developed for other secondary amine-containing compounds, which involves pre-column derivatization using 2-naphthalenesulfonyl chloride (NSCl). nih.gov Another common method for amino acid analysis involves derivatization with phenylisothiocyanate (PITC). nih.gov This reaction is rapid and the resulting phenylthiocarbamyl derivatives can be readily separated and quantified using reverse-phase HPLC with UV detection. nih.gov
Table 1: Common Derivatization Reagents for HPLC Analysis of Amines and Amino Acids
| Derivatization Reagent | Abbreviation | Detection Method | Key Features |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence | Rapid reaction, suitable for automated online derivatization. thermofisher.comcreative-proteomics.com |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Forms stable derivatives with both primary and secondary amines. thermofisher.comcreative-proteomics.com |
| 2,4-Dinitrofluorobenzene | DNFB | UV | Reacts with primary and secondary amino acids to form stable derivatives. creative-proteomics.com |
| Dansyl Chloride | DNS-Cl | Fluorescence, UV | A classic reagent for labeling primary and secondary amino groups. thermofisher.com |
| Phenylisothiocyanate | PITC | UV | Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives. nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Direct Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the direct analysis of highly polar compounds like amino acids without the need for derivatization. chromatographyonline.comthermofisher.com HILIC separation is based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a less polar organic solvent. hplc.eu More polar analytes, such as this compound, are more strongly retained on the column. chromatographyonline.comhplc.eu
This technique is often coupled with mass spectrometry (HILIC-MS), which provides the necessary selectivity and sensitivity for detection in complex samples. hplc.eu The use of HILIC avoids the time-consuming and potentially error-introducing step of chemical derivatization. thermofisher.com Research has demonstrated that a variety of amino acids can be effectively separated and quantified using HILIC, with retention times generally correlating with the polarity of the amino acid side chains; nonpolar amino acids elute first, while polar and charged ones are retained longer. hplc.eu
Table 2: Illustrative HILIC Separation Parameters for Amino Acid Analysis
| Parameter | Description |
|---|---|
| Column | iHILIC-Fusion(+) (charge modulated hydroxyethyl (B10761427) amide silica) hplc.eu |
| Mobile Phase A | Acetonitrile (B52724)–water–1 M ammonium (B1175870) acetate, pH 5.75 (90:5:5) hplc.eu |
| Mobile Phase B | Water–acetonitrile–1 M ammonium acetate, pH 5.75 (90:5:5) hplc.eu |
| Flow Rate | 0.3 mL/min hplc.eu |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) hplc.eu |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. ijarnd.com Due to the low volatility of amino acids like this compound, chemical derivatization is an essential prerequisite for GC-MS analysis. nih.gov This two-step process typically involves esterification of the carboxylic acid group followed by acylation (amidation) of the amino group to increase volatility and thermal stability. nih.gov
The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides definitive identification based on the mass spectrum of the analyte. pensoft.net GC-MS methods have been developed for the simultaneous measurement of various amino acids and their metabolites in biological samples. nih.govnih.gov The high chromatographic resolution of GC combined with the specificity of MS detection makes it a robust tool for quantitative analysis. researchgate.net
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its derivatives. It can be used as a standalone technique or, more commonly, coupled with a chromatographic separation method.
Direct Infusion Mass Spectrometry
Direct Infusion Mass Spectrometry (DI-MS), also known as direct analysis, involves introducing a sample directly into the ion source of a mass spectrometer without prior chromatographic separation. nih.govresearchgate.net This method is particularly useful for high-throughput screening and rapid profiling of metabolites in complex mixtures. nih.gov
When coupled with high-resolution mass spectrometry (HRMS), DI-MS allows for the rapid and accurate determination of the elemental composition of analytes. nih.gov While DI-MS does not separate isomers, its speed makes it a valuable tool for applications like metabolic flux analysis using stable isotopically labeled compounds. nih.gov A key limitation is the potential for ion suppression, where the presence of multiple compounds in the ion source can interfere with the ionization of the target analyte. nih.gov
Table 3: Key Features of Direct Infusion Mass Spectrometry for Metabolite Analysis
| Feature | Description |
|---|---|
| Throughput | High; analysis time can be as short as 30 seconds to 3 minutes per sample. nih.govresearchgate.net |
| Sample Preparation | Minimal; often involves simple extraction and dilution. researchgate.net |
| Primary Application | Rapid metabolic profiling, fluxomics, screening of complex mixtures. nih.gov |
| Instrumentation | Typically performed on high-resolution mass spectrometers (e.g., Orbitrap, QTOF). nih.govresearchgate.net |
| Limitation | Does not separate isomers; susceptible to matrix effects like ion suppression. nih.govresearchgate.net |
Hyphenated Mass Spectrometry Techniques
Hyphenated techniques, which combine a separation method with mass spectrometry, have revolutionized analytical chemistry. longdom.org The coupling of a separation technique like HPLC or GC with MS provides both separation of complex mixtures and specific identification of the individual components. ijarnd.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques. longdom.orgox.ac.uk An LC system separates analytes in a sample, which are then introduced into the MS for ionization and detection. longdom.org For polar compounds like this compound, LC-MS, particularly using HILIC or reversed-phase C18 columns (with derivatization), is the method of choice. The use of tandem mass spectrometry (LC-MS-MS) provides an additional layer of specificity, allowing for fragmentation of a selected parent ion to produce characteristic product ions, which is invaluable for structural confirmation and quantification in complex matrices. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): As previously discussed, GC-MS is a robust technique for derivatized amino acids. The gas chromatograph separates the volatile derivatives, and the mass spectrometer provides detection and structural information. ijarnd.com
These hyphenated techniques offer superior specificity, accuracy, and sensitivity compared to using either chromatography or mass spectrometry alone. ijarnd.comijpsjournal.com The development of advanced ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has made the coupling of LC to MS seamless and robust. ijpsjournal.com
Nuclear Magnetic Resonance (NMR) for Structural Purity and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and assessment of purity for this compound and its derivatives. This non-destructive technique provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the structural analysis of this compound, ¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their connectivity, and their chemical environment. The cyclopentyl ring protons would exhibit complex splitting patterns in the aliphatic region of the spectrum. The proton attached to the amino group (-NH₂) and the proton of the sulfonic acid group (-SO₃H) would appear as distinct signals, and their chemical shifts could be influenced by the solvent and concentration. For instance, the proton of a primary amine group can appear as a singlet peak, as can the proton of a sulfonamide (–SO₂NH–) group. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure would produce a distinct signal. The chemical shifts of the carbon atoms in the cyclopentyl ring, the carbon bearing the amino group, and the carbon attached to the sulfonic acid group would provide definitive evidence for the compound's structure. For related structures, such as sulfonamide derivatives, characteristic signals for aromatic carbons have been observed between 111.83 and 160.11 ppm, while carbons in methoxy (B1213986) groups appear around 55.39-56.06 ppm. rsc.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish the connectivity between protons and carbons, confirming the precise arrangement of functional groups on the cyclopentane (B165970) ring. The purity of a sample can also be assessed by the absence of extraneous peaks in the NMR spectra, indicating the absence of impurities.
Hypothetical NMR Data for this compound The following table illustrates the kind of data that would be obtained from an NMR analysis. The chemical shifts are hypothetical but are based on typical values for similar functional groups.
| Atom Type | Technique | Hypothetical Chemical Shift (ppm) | Description |
| Cyclopentyl Protons | ¹H NMR | 1.5 - 2.5 | Complex multiplet signals corresponding to the CH₂ groups in the ring. |
| Methine Proton (CH-N) | ¹H NMR | 3.0 - 3.5 | Signal for the proton on the carbon attached to the amino group. |
| Methine Proton (CH-S) | ¹H NMR | 3.2 - 3.8 | Signal for the proton on the carbon attached to the sulfonic acid group. |
| Amine Protons | ¹H NMR | 5.0 - 6.0 | A broad singlet corresponding to the -NH₂ protons. |
| Cyclopentyl Carbons | ¹³C NMR | 20 - 45 | Signals for the CH₂ carbons in the ring. |
| Methine Carbon (C-N) | ¹³C NMR | 50 - 60 | Signal for the carbon atom bonded to the nitrogen of the amino group. |
| Methine Carbon (C-S) | ¹³C NMR | 60 - 70 | Signal for the carbon atom bonded to the sulfur of the sulfonic acid group. |
Method Validation and Reproducibility in Analytical Research
The validation of analytical methods is a critical process in chemical research and quality control, ensuring that a specific method is suitable for its intended purpose. For the quantitative analysis of this compound, typically using techniques like High-Performance Liquid Chromatography (HPLC), method validation must be performed in accordance with guidelines from bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). researchgate.netspringernature.comnih.gov This ensures the reliability, reproducibility, and accuracy of the analytical data.
Method validation encompasses the evaluation of several key performance parameters. researchgate.netnih.govresearchgate.net These parameters demonstrate that the analytical procedure is specific, linear, accurate, precise, and robust.
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. researchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.netresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Reproducibility is further confirmed when the method is transferred between different laboratories, demonstrating that it can be successfully implemented by other analysts using different instruments. For amino acid analysis, methods are often validated to ensure that the retention times of analytes in a sample are within a narrow window (e.g., ±3%) of the retention times in a standard mixture. researchgate.net A well-validated method for this compound would ensure consistent and reliable results for quality control and research applications.
Typical Validation Parameters for an HPLC Method
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional response to concentration. researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of results to the true value. researchgate.net |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | Assesses the scatter of data from replicate measurements. researchgate.net |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Defines the lowest detectable concentration. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Defines the lowest quantifiable concentration. researchgate.net |
| Specificity | No interference at the analyte's retention time | Ensures the signal is from the analyte of interest. researchgate.net |
Future Directions and Emerging Research Avenues
Expansion of Synthetic Methodologies for Novel Analogues
The development of novel analogues of 2-aminocyclopentanesulfonic acid is fundamental to exploring its structure-activity relationships. Future efforts will likely focus on creating libraries of derivatives with diverse stereochemistry and functional group substitutions. The synthesis of cyclopentane (B165970) rings can be approached through various strategies, including formal [3 + 2] cycloadditions of cyclopropyl (B3062369) ketones with alkenes, which can create polysubstituted cyclopentane structures with high stereoselectivity. organic-chemistry.org Another avenue involves the rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes to produce cyclic carboxylic acid derivatives, which could be adapted for sulfonic acid targets. organic-chemistry.org
Researchers are continuously developing new synthetic routes for functionalized amino acids and their derivatives. For instance, methods like the reductive amination of β-keto esters and ring-closing metathesis are employed to create carbocyclic β-amino acids. researchgate.net The latter method is particularly advantageous as it yields cyclic β-amino acids with olefinic bonds that can be further functionalized. researchgate.net Similarly, stereoselective conjugate addition of an amine nucleophile to an α,β-unsaturated carboxylate is an effective strategy for accessing five-membered cyclic β-amino acids. researchgate.net
The synthesis of cyclopentane-based analogues of complex natural products, such as muraymycin, highlights advanced synthetic strategies that could be applied to this compound. nih.gov These multi-step syntheses often involve meticulous control of stereochemistry, for example, through diastereoselective isocyanoacetate aldol (B89426) reactions to install 1,2-syn-amino alcohol moieties. nih.gov The exploration of different catalysts, such as chiral Ti(salen) complexes or copper catalysts under visible light, can facilitate novel cycloaddition reactions to build the cyclopentane core with specific functionalities. organic-chemistry.org The development of one-pot procedures, combining steps like cyclopropanation and reduction, offers a more efficient path to producing substituted cyclopropane (B1198618) α-amino esters, a strategy that could be adapted for cyclopentyl systems. researchgate.net These evolving synthetic tools will be crucial for generating a wide array of this compound analogues for further investigation.
Advanced Computational Modeling for Structure-Function Relationships
Computational modeling is an indispensable tool for predicting molecular properties and guiding synthetic efforts. For this compound analogues, advanced computational methods can elucidate complex structure-function relationships, saving significant time and resources in the lab. Multi-scale modeling, such as combining Physiologically-Based Pharmacokinetic (PBPK) models with convection-diffusion-reaction (CDR) equations, allows for a sophisticated analysis of how a compound might behave in a biological system. nih.govresearchgate.net This type of modeling can predict the distribution and absorbed dose of therapeutic agents in various tissues, an approach that could be adapted to study the potential of sulfonic acid derivatives in targeted therapies. nih.govresearchgate.net
Fragment-based drug discovery is another computational approach that has gained traction for identifying potent bioactive agents. nih.gov This method could be applied to this compound by modeling how different fragments or substitutions on the cyclopentane ring and sulfonic acid group influence binding to a biological target. Furthermore, innovative computational techniques are being used to explore fundamental chemical processes, such as the prebiotic synthesis of amino acids. nih.govnih.gov Methodologies like using a roto-translationally invariant potential (RTIP) to sample reaction pathways can uncover low-energy reaction mechanisms and identify key precursors in complex reaction networks. nih.govnih.gov Applying such an approach to the synthesis and reactivity of this compound could reveal novel, more efficient synthetic routes and provide deeper insight into its chemical behavior. nih.govnih.gov This fundamental understanding is a cornerstone for designing molecules with specific, enhanced functions. nih.gov
These computational strategies represent a shift from trial-and-error screening towards a more rational design of molecules. nih.gov By simulating interactions and predicting properties, researchers can prioritize the synthesis of the most promising this compound analogues, accelerating the discovery of new compounds with desired biological or material properties.
Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation
The true potential of novel this compound analogues can only be realized through a tightly integrated, interdisciplinary approach that combines chemical synthesis with rigorous biological evaluation. This synergy allows for an iterative cycle of design, synthesis, testing, and optimization.
Numerous studies demonstrate the power of this integrated approach. For example, researchers have synthesized novel cyclopentane-fused anthraquinone (B42736) derivatives and evaluated their potent antiproliferative activity against various tumor cell lines, revealing that the structure of a diamine moiety in a side chain was critical for anticancer action. nih.gov In another study, a library of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives was designed and synthesized based on initial high-throughput screening hits. nih.gov Subsequent biological testing for anti-virulence activity against uropathogenic E. coli established a structure-activity relationship, identifying these compounds as inhibitors of pilus-dependent biofilm formation. nih.gov
This paradigm extends to various therapeutic areas. The synthesis and evaluation of cyclopentenone derivatives, for instance, have been explored for their biological activities. researchgate.net Similarly, cyclopentane-based muraymycin analogues were synthesized and tested as inhibitors of the bacterial enzyme MraY, with the structure-activity relationship analysis indicating that a lipophilic side chain is crucial for inhibitory action. nih.gov The investigation of new amidrazone derivatives containing a cyclohexene (B86901) carboxylic acid moiety also highlights this approach, where compounds were synthesized and then tested for antiproliferative and immunomodulatory effects, revealing that specific substituents were key to their activity. mdpi.com
The future of research on this compound will depend on this collaborative model. Synthetic chemists will need to generate diverse analogues, which will then be screened by biologists to identify lead compounds. These findings will, in turn, inform the design of the next generation of molecules. This iterative process, combining sophisticated synthesis with targeted biological assays, is the most effective strategy for translating a chemical scaffold into a valuable tool for medicine or biotechnology. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Aminocyclopentanesulfonic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves cyclopentane backbone functionalization. A plausible route includes sulfonation of a pre-formed cyclopentane amine derivative using sulfur trioxide complexes under anhydrous conditions . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using Evans auxiliaries) should be employed. Characterization via H/C NMR and X-ray crystallography is critical to confirm stereochemistry .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. NMR spectroscopy (H, C, and 2D-COSY) resolves structural ambiguities, particularly for sulfonic acid proton environments. Ion chromatography or capillary electrophoresis quantifies sulfonic acid group content, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. How should researchers handle solubility challenges in aqueous buffers for this compound?
- Methodological Answer : Due to the sulfonic acid group’s hydrophilicity, the compound is generally water-soluble. For pH-dependent studies, use phosphate or Tris buffers (pH 4–9). If precipitation occurs, consider co-solvents like DMSO (<5% v/v) or optimize ionic strength. Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s biological interactions, such as enzyme inhibition?
- Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like carbonic anhydrase. Include controls for non-specific interactions (e.g., bovine serum albumin). For in vitro studies, employ isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry. Validate findings with molecular docking simulations using software like AutoDock Vina .
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conflicting stability reports may arise from impurities or degradation during storage. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use deuterated buffers in H NMR to track pH-dependent structural changes. Cross-validate with FTIR to detect sulfonate group degradation .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Synthesis : Monitor reaction intermediates via inline FTIR.
- Purification : Use preparative HPLC with UV/Vis detection (λ = 210–280 nm).
- Bioactivity : Normalize activity data against a reference batch in dose-response assays (e.g., IC comparisons) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer : Discrepancies often stem from polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) to identify polymorphs. Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations). Cross-reference with high-purity commercial standards if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
